molecular formula C32H36N4O7S B2617169 4-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 451464-94-1

4-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

Katalognummer: B2617169
CAS-Nummer: 451464-94-1
Molekulargewicht: 620.72
InChI-Schlüssel: UCBGHRQXJWOJKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-({[(2,5-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a synthetic small molecule featuring a quinazolinone core substituted with a sulfanyl-linked carbamoyl group and a butanamide side chain. The compound’s structure integrates multiple pharmacophores:

  • A 3,4-dihydroquinazolin-4-one scaffold, known for kinase inhibition and anticancer activity.
  • A 2,5-dimethoxyphenylcarbamoyl moiety, which may enhance binding affinity to aromatic receptor pockets.

Eigenschaften

IUPAC Name

4-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O7S/c1-40-22-12-14-26(41-2)25(19-22)34-30(38)20-44-32-35-24-9-6-5-8-23(24)31(39)36(32)17-7-10-29(37)33-16-15-21-11-13-27(42-3)28(18-21)43-4/h5-6,8-9,11-14,18-19H,7,10,15-17,20H2,1-4H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBGHRQXJWOJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the 2,5-dimethoxyphenyl group and the carbamoyl moiety. The final steps involve the addition of the sulfanyl group and the butanamide side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as proliferation, apoptosis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares functional motifs with derivatives reported in Journal of Engineering and Applied Sciences (2019), particularly CF2, CF3, and CF4 . Below is a detailed structural and functional comparison:

Compound Core Structure Key Substituents Potential Implications
Target Compound 3,4-Dihydroquinazolin-4-one - 2,5-Dimethoxyphenylcarbamoyl methylsulfanyl
- N-(3,4-dimethoxyphenethyl)butanamide
High polarity due to methoxy groups; potential for kinase or protease inhibition.
CF2 Isoxazole + Isoindoline - 3,4-Dimethylisoxazole sulfonamide
- 1,3-Dioxoisoindoline pentanamide
Enhanced metabolic stability from methylisoxazole; isoindoline may affect solubility.
CF3 Isoxazole + Isoindoline - 5-Methylisoxazole sulfonamide
- 1,3-Dioxoisoindoline pentanamide
Methyl substitution on isoxazole could improve target selectivity.
CF4 Thiazole + Isoindoline - Thiazole-2-yl sulfonamide
- 1,3-Dioxoisoindoline pentanamide
Thiazole’s electron-rich nature may enhance binding to metal-containing active sites.

Key Structural Differences

Core Heterocycles: The target compound uses a quinazolinone core, whereas CF2–CF4 employ isoxazole or thiazole linked to isoindoline. Quinazolinones are associated with broader kinase inhibition, while isoxazole/thiazole cores are often used in antimicrobial or anti-inflammatory agents . The sulfonamide group in CF2–CF4 is replaced by a methylsulfanyl-carbamoyl group in the target compound, which may reduce hydrogen-bonding capacity but increase lipophilicity.

Methoxy vs. Methyl/Isoindoline Substitutions :

  • The target compound’s 3,4-dimethoxyphenethyl group contrasts with CF2–CF4’s isoindoline-dione termini. Methoxy groups improve membrane permeability, while isoindoline-dione motifs may confer rigidity to the side chain.

Hypothetical Functional Insights

  • Solubility : The target compound’s methoxy groups and amide bonds likely enhance aqueous solubility compared to CF2–CF4’s isoindoline-based structures.
  • Target Selectivity: The quinazolinone core may favor interactions with ATP-binding pockets (e.g., EGFR kinases), whereas CF2–CF4’s isoxazole/thiazole cores could target bacterial dihydrofolate reductase or COX enzymes .

Biologische Aktivität

The compound 4-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N4O4SC_{24}H_{30}N_{4}O_{4}S, with a molecular weight of approximately 478.68 g/mol. Its structure features a quinazoline core with various functional groups that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the sulfanyl group and dimethoxyphenyl moieties suggests potential interactions with various biological pathways.

Potential Targets:

  • Enzymes: The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptors: It could modulate receptor activity related to neurotransmission or inflammation.

Biological Activity

Research indicates that compounds similar to this structure exhibit a range of biological activities:

  • Anticancer Activity: Some derivatives have shown selective cytotoxicity against tumorigenic cell lines. For instance, compounds with similar structural features have demonstrated effective inhibition of cancer cell proliferation in vitro.
  • Antiviral Properties: Certain quinazoline derivatives have been reported to possess antiviral activity against various viruses by inhibiting viral replication.
  • Neuroprotective Effects: Compounds in this class may exhibit neuroprotective properties by modulating cholinergic pathways, potentially beneficial in neurodegenerative diseases.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological effects of similar compounds:

StudyFindings
Hayakawa et al. (2004)Identified selective cytotoxicity against tumor cells for structurally related compounds.
MDPI (2024)Reported enhanced reverse transcriptase inhibitory activity for modified quinazoline derivatives.
PMC (2020)Discussed the role of similar compounds in inhibiting pathogenic bacterial toxins, suggesting potential therapeutic applications.

Comparative Analysis

The following table compares the biological activities of the compound with other related compounds:

CompoundAnticancer ActivityAntiviral ActivityNeuroprotective Effects
Target CompoundModerateYesYes
Compound A (similar structure)HighModerateNo
Compound B (related derivative)LowHighYes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.